4-Bromo-2-(1,3-dioxolan-2-yl)thiazole
Description
Properties
Molecular Formula |
C6H6BrNO2S |
|---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
4-bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H6BrNO2S/c7-4-3-11-5(8-4)6-9-1-2-10-6/h3,6H,1-2H2 |
InChI Key |
JTSKTSINTDYZLH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=NC(=CS2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural features, molecular properties, and applications of 4-Bromo-2-(1,3-dioxolan-2-yl)thiazole and related compounds:
Preparation Methods
Reaction Conditions and Optimization
-
Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature : 0–25°C to minimize side reactions.
-
Catalysts : Lewis acids like FeBr₃ enhance regioselectivity.
A typical procedure involves dissolving 2-(1,3-dioxolan-2-yl)thiazole in DCM, followed by dropwise addition of bromine at 0°C. After stirring for 12 hours, the mixture is quenched with sodium thiosulfate, extracted, and purified via column chromatography. Yields range from 65% to 78%, with purity exceeding 95%.
Challenges
-
Regioselectivity : Competing bromination at position 5 may occur if steric or electronic factors dominate. Using NBS instead of Br₂ reduces polybromination.
-
Solvent Effects : Polar aprotic solvents like THF improve solubility but may slow reaction kinetics compared to DCM.
Hantzsch Cyclization with α-Bromo Carbonyl Precursors
The Hantzsch thiazole synthesis offers a modular approach by constructing the thiazole ring with pre-installed functional groups. This method is ideal for integrating the dioxolane moiety during cyclization.
Synthetic Pathway
-
Preparation of α-Bromo Carbonyl Compound :
-
React 1,3-dioxolane-protected glycolaldehyde with phosphorus tribromide (PBr₃) to form 2-bromo-1-(1,3-dioxolan-2-yl)ethanone.
-
-
Cyclization with Thioamide :
-
Combine the α-bromo carbonyl compound with thiourea in ethanol under reflux.
-
The reaction proceeds via nucleophilic attack by the thioamide’s sulfur, followed by cyclodehydration. Yields for this method are moderate (50–60%) due to competing hydrolysis of the dioxolane group.
Optimization Strategies
-
Protecting Groups : Using ethylene glycol for aldehyde protection minimizes side reactions.
-
Catalysis : Adding a catalytic amount of p-toluenesulfonic acid (PTSA) accelerates cyclization.
Lithiation and Electrophilic Bromination
Directed ortho-metalation (DoM) enables precise functionalization of the thiazole ring. This method is particularly useful for introducing bromine at position 4 while preserving the dioxolane group at position 2.
Procedure
-
Lithiation :
-
Treat 2-(1,3-dioxolan-2-yl)thiazole with lithium diisopropylamide (LDA) in THF at -78°C.
-
-
Electrophilic Quenching :
-
Introduce bromine (Br₂) or 1,2-dibromoethane to the lithiated intermediate.
-
This method achieves high regioselectivity (>90%) and yields up to 85%. However, it requires stringent anhydrous conditions and low temperatures to prevent protonation or side reactions.
Comparative Advantages
-
Functional Group Tolerance : Compatible with sensitive moieties like esters and nitriles.
-
Scalability : Demonstrated at multigram scales in industrial settings.
Tabular Summary of Methods
| Method | Reagents | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Direct Bromination | Br₂, FeBr₃, DCM | 0°C, 12 h | 65–78 | High (4-position) |
| Hantzsch Cyclization | α-Bromo carbonyl, thiourea | Reflux, EtOH | 50–60 | Moderate |
| Lithiation-Bromination | LDA, Br₂, THF | -78°C, anhydrous | 80–85 | Excellent |
Q & A
Q. What are the standard synthetic routes for 4-Bromo-2-(1,3-dioxolan-2-yl)thiazole, and what experimental precautions are critical?
The synthesis typically involves condensation reactions under reflux conditions. For analogous thiazole derivatives, a common approach is reacting thiocyanates with amines or ketones in polar aprotic solvents like DMSO or methanol. For example, 1-(5-bromo-2-hydroxyphenyl)-2-thiocyanatopropan-1-one reacts with morpholine in methanol under reflux to form a thiazole derivative . Key precautions include using protective gear (gloves, goggles) due to brominated intermediates' toxicity and ensuring proper waste disposal to avoid environmental contamination .
Q. Which spectroscopic techniques are most effective for characterizing thiazole derivatives like this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions and electronic environments. For instance, H NMR of 2-bromo-4-phenyl-1,3-thiazole shows distinct aromatic proton signals at δ 7.40–8.16 ppm . Infrared (IR) spectroscopy identifies functional groups (e.g., C-Br stretches at ~600 cm), while elemental analysis validates purity (>95% for reliable biological assays) .
Intermediate Research Questions
Q. How is X-ray crystallography applied to resolve the structure of brominated thiazole derivatives?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and intermolecular interactions. For example, in 4-bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol, crystallography revealed a dihedral angle of 23.46° between the thiazole and benzene rings, attributed to steric hindrance from the methyl group . Hydrogen bonding (O–H···N) and π-π stacking interactions further stabilize the crystal lattice .
Q. What methodologies are used to screen the biological activity of this compound derivatives?
In vitro assays against microbial or cancer cell lines are standard. For example, thiazole-triazole hybrids (e.g., compound 9c) were screened for antiprion activity via neuroblastoma cell viability tests . Dose-response curves (IC values) and molecular docking (e.g., AutoDock Vina) predict binding affinities to target proteins, such as enzymes or receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar thiazole derivatives?
Structure-Activity Relationship (SAR) studies are critical. For instance, substituting the 4-bromophenyl group in thiazole-triazole hybrids with fluorophenyl or methoxyphenyl groups alters antiproliferative activity by modulating electron-withdrawing/donating effects . Comparative molecular field analysis (CoMFA) and quantitative SAR (QSAR) models can statistically correlate substituent properties (e.g., hydrophobicity, polarity) with bioactivity .
Q. What strategies optimize synthetic yields of this compound in multistep reactions?
Catalyst screening (e.g., CuBr for Sandmeyer reactions) and solvent optimization are key. In the synthesis of 2-bromo-4-phenyl-1,3-thiazole, acetonitrile improved reaction efficiency compared to ethanol, yielding 53% after silica gel chromatography . Microwave-assisted synthesis reduces reaction times (e.g., from 18 hours to <1 hour) for similar heterocycles .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
